Miconazole Impurity B
Overview
Description
Miconazole Impurity B, also known as 1-[(2RS)-2-[[(4-chlorophenyl)methyl]oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole, is a chemical compound that is structurally related to the antifungal agent miconazole. It is one of the impurities that can be found during the synthesis and production of miconazole. This compound is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of miconazole-based medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Miconazole Impurity B involves the reaction of 2,4-dichlorobenzyl chloride with 1H-imidazole in the presence of a base, such as sodium hydroxide, to form the intermediate compound. This intermediate is then reacted with 4-chlorobenzyl alcohol under specific conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize the formation of other impurities. High-performance liquid chromatography (HPLC) is commonly used to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Miconazole Impurity B undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Miconazole Impurity B is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry to ensure the purity of miconazole formulations.
Biology: Studying the biological activity and potential toxicity of impurities in pharmaceutical compounds.
Medicine: Quality control in the production of antifungal medications to ensure patient safety.
Industry: Monitoring and controlling the synthesis of miconazole to meet regulatory standards.
Mechanism of Action
The mechanism of action of Miconazole Impurity B is not as well-studied as that of miconazole itself. it is believed to interact with similar molecular targets, such as the inhibition of fungal cytochrome P450 14α-lanosterol demethylase. This inhibition disrupts the synthesis of ergosterol, a critical component of fungal cell membranes, leading to increased membrane permeability and cell death .
Comparison with Similar Compounds
Miconazole Impurity B can be compared with other similar compounds, such as:
Miconazole: The parent compound, used as an antifungal agent.
Econazole: Another imidazole derivative with similar antifungal properties.
Ketoconazole: A related compound with a broader spectrum of antifungal activity.
Clotrimazole: Another imidazole antifungal agent used in various formulations.
Uniqueness
This compound is unique in its specific structural modifications, which can influence its chemical reactivity and biological activity. Its presence as an impurity in miconazole formulations necessitates careful monitoring to ensure the safety and efficacy of the final pharmaceutical product .
Properties
IUPAC Name |
1-[2-[(3-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O/c19-14-3-1-2-13(8-14)11-24-18(10-23-7-6-22-12-23)16-5-4-15(20)9-17(16)21/h1-9,12,18H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHJMCHVLKBRPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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